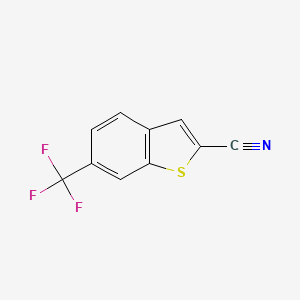![molecular formula C15H13N3O4 B2640690 N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide CAS No. 316135-80-5](/img/structure/B2640690.png)
N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-Hydroxy-5-nitrobenzaldehyde (167.2 mg, 1 mmol) dissolved in an ethanol solution (4 mL) was added to 1- (4-aminophenyl)ethanone O -methyl oxime (164.2 mg, 1 mmol) dissolved in an ethanol solution (4 mL) .Molecular Structure Analysis
The molecular structure of “N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide” has been analyzed in several studies . The crystal structure of a similar compound was found to be monoclinic, with a = 6.4730 (5) Å, b = 8.1564 (6) Å, c = 27.511 (2) Å, β = 90.113 (2)° .Aplicaciones Científicas De Investigación
Antimalarial Activity
N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide, as part of a series of related compounds, has demonstrated significant antimalarial potency. In studies involving mice, this class of compounds showed high activity against Plasmodium berghei infections and resistant strains of the parasite. Their potential for extended protection against infection post-oral administration makes them candidates for clinical trials in humans (Werbel et al., 1986).
Phytotoxic Metabolites
A recent study involving various microorganisms, including soil bacteria and plants, highlighted the transformation of N-(2-hydroxy-5-nitrophenyl) acetamide into glucoside derivatives as a prominent detoxification product. This transformation indicates a potential role in environmental and plant-related biochemical processes (Girel et al., 2022).
Polymer Chemistry
The compound has been used in synthesizing new AB-type monomers for polybenzimidazoles, indicating its utility in the field of polymer chemistry (Begunov & Valyaeva, 2015).
Antibacterial Activity
A study on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which include variations of this compound, showed significant antibacterial activity against Salmonella typhi (Salama, 2020).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives related to this compound has been conducted to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity (Chkirate et al., 2019).
Hydrogen Bond Studies
Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are chemically similar, have been conducted to understand their molecular structure and behavior (Romero & Margarita, 2008).
Marine Actinobacterium Studies
This compound, isolated from marine actinobacterium, has been studied for its cytotoxic activities on the sperm and eggs of sea urchins, indicating a role in marine biology and pharmacology (Sobolevskaya et al., 2007).
Green Synthesis in Dye Production
The compound has been used in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes, showcasing its application in sustainable manufacturing processes (Zhang Qun-feng, 2008).
Antimicrobial and Anti-inflammatory Activities
There is evidence of the compound's antimicrobial and anti-inflammatory activities, as seen in studies involving diorganotin(IV) complexes derived from similar Schiff base ligands (Devi et al., 2019).
Propiedades
IUPAC Name |
N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)17-13-4-2-12(3-5-13)16-9-11-8-14(18(21)22)6-7-15(11)20/h2-9,20H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJWVZERFHBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2640609.png)
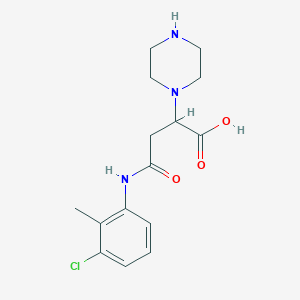
![(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol](/img/structure/B2640613.png)

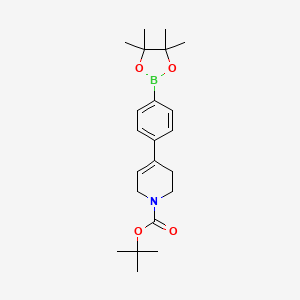
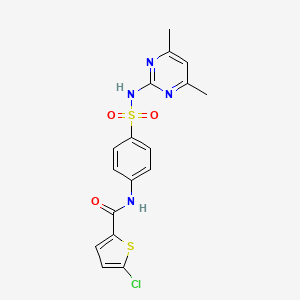
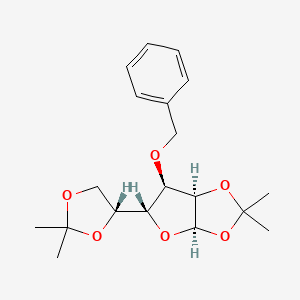
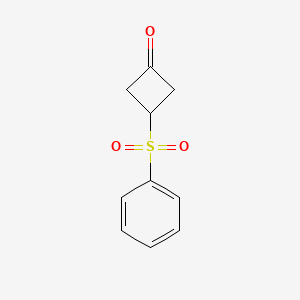
![(S)-2-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)acetic acid](/img/structure/B2640621.png)
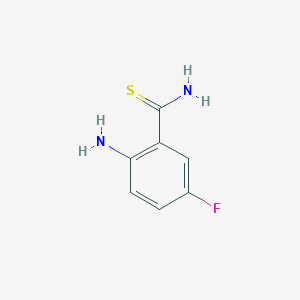
![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
